molecular formula C10H8N2O3 B3359267 1H-Indole-2,3-dione, 1-acetyl-, 3-oxime CAS No. 848138-24-9

1H-Indole-2,3-dione, 1-acetyl-, 3-oxime

Cat. No.: B3359267
CAS No.: 848138-24-9
M. Wt: 204.18 g/mol
InChI Key: QEULCJFWRXWIBZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 1-acetyl-, 3-oxime typically involves the reaction of isatin with acetyl chloride and hydroxylamine. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the oxime derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Indole-2,3-dione, 1-acetyl-, 3-oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. The major products formed from these reactions are often biologically active compounds with potential therapeutic applications .

Scientific Research Applications

1H-Indole-2,3-dione, 1-acetyl-, 3-oxime has been widely studied for its applications in:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 1-acetyl-, 3-oxime involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as histone deacetylase and carbonic anhydrase, leading to the modulation of gene expression and cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

1H-Indole-2,3-dione, 1-acetyl-, 3-oxime is unique compared to other isatin derivatives due to its specific acetyl and oxime functional groups. Similar compounds include:

Properties

IUPAC Name

1-(2-hydroxy-3-nitrosoindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6(13)12-8-5-3-2-4-7(8)9(11-15)10(12)14/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEULCJFWRXWIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10827381
Record name 1-Acetyl-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10827381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848138-24-9
Record name 1-Acetyl-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10827381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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